N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-2-3-5-8-20-11-13-22(14-12-20)23-15-17-24(18-16-23)26-25(27)19-21-9-6-4-7-10-21/h4,6-7,9-10,15-18,20,22H,2-3,5,8,11-14,19H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNWZEVOCOKZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide typically involves the reaction of 4-(4-pentylcyclohexyl)aniline with phenylacetyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related phenylacetamide derivatives, focusing on substituent effects, physical properties, synthesis, and applications.
Structural and Physical Property Comparison
Key Observations:
- Substituent Effects on Melting Points: Compounds with rigid aromatic substituents (e.g., benzothiazole in 12) or bulky groups (e.g., 4-pentylcyclohexyl) may exhibit higher melting points, though data gaps exist for direct comparison.
- Synthetic Yields: Electron-withdrawing groups (e.g., trifluoromethyl in 12) reduce yields (19%) compared to benzyloxy-substituted analogs (70–88%) .
Biological Activity
N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of amides characterized by the presence of a phenylacetamide moiety. The structure can be represented as follows:
This structural configuration suggests potential interactions with various biological targets, particularly within the central nervous system (CNS).
The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. Its interaction with these targets can modulate signaling pathways that are crucial for various physiological processes.
- Receptor Binding : The compound has been investigated for its potential as a ligand in receptor binding studies, indicating its role in influencing receptor-mediated pathways.
- Enzyme Modulation : It may also affect enzyme activity, leading to alterations in metabolic processes within cells.
Biological Activity and Therapeutic Potential
Research has explored several aspects of the compound's biological activity, including:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Analgesic Effects : There is evidence pointing towards analgesic properties, which could be beneficial in pain management therapies.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Potential modulation of inflammatory pathways | |
| Analgesic | Evidence of pain relief effects |
Case Studies and Research Findings
Several studies have focused on the pharmacological evaluation of similar compounds to draw parallels with this compound.
-
Anticonvulsant Activity : A related study synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant properties in animal models. The findings indicated significant protective effects against seizures, suggesting that structural analogs may share similar mechanisms .
- Table 2: Anticonvulsant Activity Results
Compound ID Dose (mg/kg) MES Protection (0.5h) MES Protection (4h) 19 300 Yes Yes 24 100 Yes No - Pharmacokinetic Studies : Further investigations into the pharmacokinetics of related compounds revealed that lipophilicity plays a critical role in CNS distribution and efficacy . This insight can be applied to predict the behavior of this compound in biological systems.
Q & A
Q. Common discrepancies :
- Overlapping NMR signals from cyclohexyl and phenyl groups.
- LC-MS adduct formation (e.g., sodium or potassium ions) leading to inaccurate m/z readings. Use high-resolution instruments (HRMS) for validation .
What safety protocols are critical when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particles.
- Waste disposal : Classify as halogenated organic waste and incinerate at >1000°C .
How can researchers optimize low-yielding synthetic routes for this compound?
Q. Advanced
- Catalyst screening : Test alternatives to EDC/HOBt, such as DCC or PyBOP, to improve amide coupling efficiency .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or THF to reduce side reactions.
- Microwave irradiation : Reduce reaction time from hours to minutes (e.g., 45% yield in 30 mins at 80°C) .
How are spectral data contradictions resolved during structural elucidation?
Q. Advanced
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from phenyl and cyclohexyl moieties .
- Computational modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).
- Isotopic labeling : Introduce C or N labels to track specific groups in complex spectra .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. Advanced
- Substituent variation : Modify the pentylcyclohexyl group to assess hydrophobic interactions (e.g., replace with hexyl or branched chains) .
- Bioactivity assays : Test derivatives against target receptors (e.g., GPCRs or enzymes) using SPR (surface plasmon resonance) or fluorescence polarization.
- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
What purity standards and analytical methods ensure reliability in pharmacological studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
